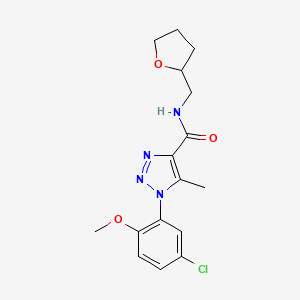

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

描述

The compound 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) features a 1,2,3-triazole core substituted with:

- A 5-chloro-2-methoxyphenyl group at position 1, providing electron-withdrawing and lipophilic properties.

- A methyl group at position 5, enhancing steric stability.

- A carboxamide group at position 4, linked to a tetrahydrofuran-2-ylmethyl (THF) moiety, which may improve solubility and pharmacokinetic profiles compared to purely aromatic substituents .

Below, we compare Compound A with structurally and functionally related compounds.

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3/c1-10-15(16(22)18-9-12-4-3-7-24-12)19-20-21(10)13-8-11(17)5-6-14(13)23-2/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGSDCPPSUMRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

Introduction of the chloro-methoxyphenyl group: This step may involve a substitution reaction where a chloro-methoxyphenyl halide reacts with the triazole intermediate.

Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a tetrahydrofuran-2-ylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

化学反应分析

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

相似化合物的比较

Structural Comparison with Analogs

Triazole-4-Carboxamides with Aryl/Substituted Aryl Groups

(a) 1-{2-[(3-Chloro-4-Methoxyphenyl)Amino]-2-Oxoethyl}-N-(5-Chloro-2-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ()

- Key features :

- A 3-chloro-4-methoxyphenyl group linked via an acetamide bridge.

- A 5-chloro-2-methylphenyl substituent on the carboxamide.

- Comparison :

(b) 1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyl-1H-1,2,3-Triazol-1-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide ()

- Key features :

- 2-Ethoxyphenyl at position 1 and a 4-(5-methyltriazolyl)phenyl on the carboxamide.

- Comparison: The ethoxy group in this analog vs. the methoxy group in Compound A may alter lipophilicity and binding interactions.

Pyrazole and Isoxazole Carboxamides

(a) 5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamides ()

- Key features :

- Pyrazole-carboxamide derivatives with chloro, methyl, and aryl groups.

- Yields: 62–71%, melting points: 123–183°C.

- Comparison: Pyrazole vs. triazole cores: Triazoles may exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms. The THF group in Compound A contrasts with the cyanoaryl substituents here, suggesting divergent solubility and target affinity .

(b) AMG 458 (c-Met Inhibitor) ()

- Key features: Pyrazolone-carboxamide with a hydroxyalkyl side chain and quinolinyl group. Orally bioavailable, inhibits tumor growth in xenograft models.

- Comparison :

N-(5-Alkyl-1,3,4-Thiadiazol-2-yl)-1-[(Heteroaryl)Methyl]-5-Methyl-1H-1,2,3-Triazole-4-Carboxamides ()

- Activity : Herbicidal (100 mg/L) and insecticidal (250 mg/L) activity against油菜 (Brassica napus).

- Comparison :

5-Chloro-N-(4-(Hydroxymethyl)Phenyl)-1H-Indole-2-Carboxamide ()

Structure-Activity Relationship (SAR) Insights

生物活性

The compound 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors that include a chloro-substituted phenyl moiety, a methyl group, and a tetrahydrofuran-derived side chain. The triazole ring is formed through click chemistry methods that allow for efficient coupling reactions. The structural formula can be expressed as follows:

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives, including the compound . The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.

Key Findings:

- Inhibition of Thymidylate Synthase: Compounds similar to the one studied have shown significant TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutic agents like Pemetrexed (IC50 = 7.26 μM) .

- Cell Line Studies: In vitro studies indicate that derivatives exhibit antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells .

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds has also been explored. Studies indicate that certain derivatives possess significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Results:

- Compounds demonstrated good inhibition against E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition: As noted, inhibition of TS is a primary mechanism for anticancer activity.

- Induction of Apoptosis: Triazole derivatives may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Membrane Disruption: The amphiphilic nature of some triazole compounds may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

| Study | Compound | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| 1 | Compound A | MCF-7 | 1.1 | TS Inhibition |

| 2 | Compound B | HCT-116 | 2.6 | Apoptosis Induction |

| 3 | Compound C | HepG2 | 1.4 | Membrane Disruption |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and what are the critical steps for yield optimization?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Step 1 : Condensation of substituted aniline derivatives with isocyanides to form carboximidoyl chloride intermediates (analogous to methods in ).

- Step 2 : Cyclization using sodium azide to generate the triazole core ().

- Step 3 : Functionalization of the tetrahydrofuran (THF) moiety via nucleophilic substitution ().

- Critical Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Optimize reaction time and temperature using Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry protocols ().

- Yield Optimization : Monitor intermediates via HPLC and adjust stoichiometry of azide reagents to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic standards.

- Structural Confirmation :

- NMR : Use - and -NMR to verify substituent positions (e.g., methoxy, chloro, and tetrahydrofuran groups).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ ion).

- Crystallography : For definitive stereochemical assignment, single-crystal X-ray diffraction is recommended ().

Q. What solubility challenges are associated with this compound, and how can they be addressed in in vitro assays?

- Methodological Answer :

- Solubility Profile : Like structurally related triazole carboxamides (), this compound has low aqueous solubility (<10 µM in PBS).

- Strategies :

- Use co-solvents (e.g., DMSO at ≤0.1% v/v) or lipid-based carriers (e.g., cyclodextrins).

- Derivatize the carboxamide group with polar substituents (e.g., hydroxyl or amine) to improve hydrophilicity ().

Advanced Research Questions

Q. What mechanistic hypotheses exist for the biological activity of this compound, and how can they be tested experimentally?

- Methodological Answer :

- Hypothesis : The triazole-carboxamide scaffold may inhibit enzymes (e.g., kinases or proteases) via competitive binding to ATP or catalytic sites, as seen in related compounds ().

- Testing Strategies :

- Enzyme Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant targets.

- Molecular Docking : Perform in silico simulations to predict binding affinities to homologous proteins (e.g., using AutoDock Vina).

- Mutagenesis : Validate binding sites by testing activity against enzyme mutants lacking key residues.

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or model systems?

- Methodological Answer :

- Case Study : Discrepancies in IC50 values may arise from differences in cell permeability or metabolic stability.

- Approaches :

- Permeability Assays : Use Caco-2 monolayers or PAMPA to assess passive diffusion.

- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and quantify degradation via LC-MS.

- Off-Target Profiling : Screen against panels of receptors/ion channels (e.g., CEREP panels) to identify confounding interactions ().

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- SAR Design :

- Core Modifications : Vary substituents on the triazole ring (e.g., methyl → ethyl) and tetrahydrofuran linker ().

- Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic/steric properties with activity.

- Synthetic Workflow :

- Employ parallel synthesis techniques (e.g., microwave-assisted reactions) to generate libraries of analogs.

- Prioritize derivatives with logP values <3 to balance solubility and membrane permeability ().

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- PK Parameters : Focus on half-life (), clearance (CL), and oral bioavailability (F%).

- Optimization Tactics :

- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance absorption ( ).

- Formulation : Use nanoemulsions or liposomes to improve systemic exposure.

- In Vivo Validation : Conduct PK studies in rodent models with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。